molecular formula C17H10ClN3OS2 B2844996 3-chloro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzo[b]thiophene-2-carboxamide CAS No. 361479-25-6

3-chloro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzo[b]thiophene-2-carboxamide

Cat. No. B2844996
CAS RN: 361479-25-6
M. Wt: 371.86
InChI Key: OAQUNTHHTGPGOR-UHFFFAOYSA-N
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Description

“3-chloro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzo[b]thiophene-2-carboxamide” is a compound that belongs to the group of azole heterocycles . These are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .


Synthesis Analysis

The synthesis of thiazole-based compounds like “this compound” has been increasing steadily due to their utility in various fields . The synthesis of these compounds often involves modification at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a thiazole ring, which is a five-membered heterocyclic compound containing nitrogen and sulfur atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Synthesis and Biological Activity

Compounds related to 3-chloro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzo[b]thiophene-2-carboxamide have been synthesized and evaluated for their biological activities. For example, derivatives of 3-chloro-1-benzothiophene-2-carbonylchloride have been synthesized and screened for antibacterial and antifungal activity, highlighting their potential as antimicrobial agents (Naganagowda & Petsom, 2011). Additionally, benzo[b]thiophene derivatives have been explored for their wide spectrum of pharmacological properties, including antibacterial, antifungal, and anti-inflammatory activities, demonstrating the chemical structure's utility in medicinal chemistry (Isloor, Kalluraya, & Pai, 2010).

Chemical Synthesis and Characterization

The synthesis of new thieno[2,3-d]pyrimidine derivatives based on thiophene derivatives has been reported, showing the versatility of these chemical structures in creating a wide range of compounds with potential research applications (Abdelrazek, Mohamed, & Elsayed, 2008). The chemical reactions involve interactions with various reagents to afford derivatives with diverse functionalities, indicating the adaptability of the core structure in synthetic organic chemistry.

Application in Material Science

Compounds with a similar structural framework have been used as selective sensing materials in constructing new ion-selective electrodes. For instance, N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide was utilized in a PVC membrane to construct a chromium ion selective electrode, demonstrating the potential of these compounds in material science and analytical applications (Hajiaghababaei, Takalou, & Adhami, 2016).

Molecular Docking and In Vitro Screening

Newly synthesized compounds, including pyridine and fused pyridine derivatives, have been subjected to in silico molecular docking screenings towards target proteins, revealing moderate to good binding energies. This suggests the potential use of these compounds in drug discovery and development processes, showcasing their applications in bioinformatics and pharmacology (Flefel et al., 2018).

Future Directions

The future directions for “3-chloro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzo[b]thiophene-2-carboxamide” could involve further exploration of its biological activities and potential applications in various fields. The synthesis of new derivatives and analogs could also be a promising area of research .

properties

IUPAC Name

3-chloro-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClN3OS2/c18-14-10-5-1-2-7-13(10)24-15(14)16(22)21-17-20-12(9-23-17)11-6-3-4-8-19-11/h1-9H,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAQUNTHHTGPGOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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